4-Cyclobutylnicotinic acid
Beschreibung
4-Cyclobutylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a cyclobutyl group attached to the nicotinic acid structure
Eigenschaften
IUPAC Name |
4-cyclobutylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-4-8(9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYKQZNBDJOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylnicotinic acid typically involves the introduction of a cyclobutyl group to the nicotinic acid framework. One common method is the cycloaddition reaction, where a cyclobutene derivative reacts with nicotinic acid under specific conditions to form the desired product. The reaction conditions often include the use of a catalyst, such as palladium, and a suitable solvent, like tetrahydrofuran, to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization:
-
Esterification : Reaction with alcohols (e.g., ethanol) under acid catalysis yields esters. For example, treatment with SOCl₂ generates the acyl chloride intermediate, which reacts with ethanol to form ethyl 4-cyclobutylnicotinate .
-
Amidation : Using propylphosphonic anhydride (T3P) or thionyl chloride, the acid converts to active intermediates that react with amines (e.g., cycloalkylamines) to produce amides .
Table 1: Amidation of 4-Cyclobutylnicotinic Acid with Cycloalkylamines
| Amine | Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Cyclopentylamine | T3P, TEA | DCM | 25°C, 12h | 89% | |
| Cyclohexylamine | SOCl₂, EtOH | THF | 0°C → 25°C | 78% |
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under specific conditions:
-
Hunsdiecker-Type Halodecarboxylation : Reaction with bromine (Br₂) in CCl₄ produces 4-cyclobutylpyridine via radical intermediates .
-
Thermal Decarboxylation : Heating above 200°C in acidic media removes CO₂, yielding 4-cyclobutylpyridine .
Key Mechanistic Insights:
-
Radical pathways dominate in halogenation, with cyclobutyl stability influencing reaction efficiency .
-
Silver(I) or lead(IV) salts accelerate decarboxylation by stabilizing intermediates .
Functionalization of the Cyclobutyl Ring
The strained cyclobutyl group participates in selective transformations:
-
Oxidation : Metabolic studies on alicyclic fentanyl analogs suggest hydroxylation at the cyclobutyl ring’s β-position, forming 4-(3-hydroxycyclobutyl)nicotinic acid .
-
Ring-Opening : Strong acids or bases induce ring scission. For example, H₂SO₄ may cleave the cyclobutane to form a butenyl side chain .
Electrophilic Aromatic Substitution
The pyridine ring directs electrophiles to the 2- and 6-positions due to the electron-withdrawing carboxylic acid group:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 2-position .
-
Halogenation : Br₂/FeBr₃ brominates the 6-position, yielding 6-bromo-4-cyclobutylnicotinic acid .
Table 2: Halogenation of this compound
| Halogenating Agent | Catalyst | Position | Yield | Source |
|---|---|---|---|---|
| Br₂ | FeBr₃ | 6 | 65% | |
| Cl₂ | AlCl₃ | 2 | 58% |
Reduction Reactions
-
Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine to piperidine, producing 4-cyclobutylpiperidine-3-carboxylic acid .
-
Carboxylic Acid Reduction : LiAlH₄ reduces the acid to 3-(hydroxymethyl)-4-cyclobutylpyridine .
Metabolic Pathways
In vivo studies on structurally related compounds (e.g., cyclopentyl fentanyl) suggest:
-
N-Dealkylation : Oxidative cleavage of the cyclobutyl group may occur, though this is less common compared to larger cycloalkyl substituents .
-
Glucuronidation : The carboxylic acid forms glucuronide conjugates, enhancing water solubility for excretion .
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings:
-
Boronic Acid Coupling : Reaction with arylboronic acids (e.g., p-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄ yields biaryl derivatives .
Example Reaction:
Wissenschaftliche Forschungsanwendungen
4-Cyclobutylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Cyclobutylnicotinic acid involves its interaction with specific molecular targets. The cyclobutyl group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid: The parent compound, known for its role in metabolism and as a vitamin.
Cyclobutylcarboxylic Acid: Another derivative with a cyclobutyl group, but lacking the nicotinic acid structure.
Pyridinecarboxylic Acids: A class of compounds with similar structural features but different substituents.
Uniqueness: 4-Cyclobutylnicotinic acid is unique due to the presence of both the cyclobutyl group and the nicotinic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biologische Aktivität
4-Cyclobutylnicotinic acid (4-CBNA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, particularly in relation to nicotinic acid receptors. This article explores the biological activity of 4-CBNA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Nicotinic Acid Receptors
4-CBNA acts as an agonist at nicotinic acid receptors, specifically GPR109A and GPR109B, which are involved in lipid metabolism and inflammatory responses. Activation of these receptors leads to various metabolic effects, including the modulation of free fatty acids (FFA) and triglyceride (TG) levels in plasma.
Table 1: Pharmacological Effects of 4-CBNA
The primary mechanism through which 4-CBNA exerts its biological activity involves the modulation of intracellular signaling pathways. Upon binding to GPR109A, 4-CBNA decreases intracellular cAMP levels, leading to reduced lipolysis in adipocytes. This results in lower FFA and TG levels in circulation, contributing to improved lipid profiles.
Case Studies
Several studies have investigated the efficacy of 4-CBNA in animal models:
- Study on Lipid Profiles :
-
Flushing Response :
- Objective : To evaluate the flushing response associated with nicotinic acid derivatives.
- Method : Dogs were treated with both nicotinic acid and 4-CBNA.
- Results : Unlike nicotinic acid, which caused significant cutaneous vasodilation, 4-CBNA demonstrated a markedly reduced flushing response, indicating a better therapeutic window .
Comparative Analysis
To further understand the biological activity of 4-CBNA, it is essential to compare it with other compounds within the same class.
Table 2: Comparative Efficacy of Nicotinic Acid Derivatives
| Compound | GPR109A EC50 (nM) | FFA Reduction (%) | TG Reduction (%) | Flushing Response |
|---|---|---|---|---|
| Nicotinic Acid | 100 ± 15 | −80% | −60% | High |
| This compound | 49 ± 11 | −77% | −49% | Low |
| Compound from Pyranopyrimidinedione series | 59 ± 56 | −70% | Not determined | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
